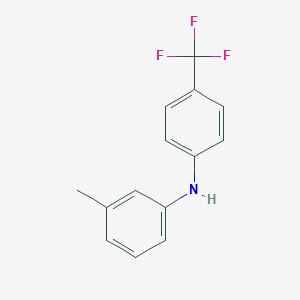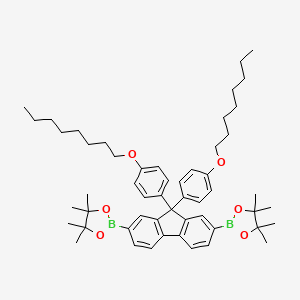
2,2'-(9,9-Bis(4-(octyloxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(9,9-Bis(4-(octyloxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of fluorene and dioxaborolane groups, which contribute to its distinct chemical behavior and reactivity.
Métodos De Preparación
The synthesis of 2,2’-(9,9-Bis(4-(octyloxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 9,9-bis(4-(octyloxy)phenyl)-9H-fluorene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The fluorene moiety can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out on the dioxaborolane groups, leading to the formation of reduced boron-containing compounds.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2’-(9,9-Bis(4-(octyloxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of this compound is largely dependent on its structural features. The fluorene moiety contributes to its optical and electronic properties, while the dioxaborolane groups play a role in its reactivity and stability. The molecular targets and pathways involved in its action vary based on its specific application, such as interacting with biological molecules in medicinal applications or contributing to charge transfer processes in optoelectronic devices .
Comparación Con Compuestos Similares
Similar compounds include other fluorene-based molecules and boron-containing compounds. For example:
2,2’-(9,9-Bis(2-(2-methoxyethoxy)ethyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Similar in structure but with different substituents, leading to variations in properties and applications.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in various chemical reactions.
The uniqueness of 2,2’-(9,9-Bis(4-(octyloxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) lies in its combination of fluorene and dioxaborolane groups, which impart distinct optical, electronic, and chemical properties.
Propiedades
Fórmula molecular |
C53H72B2O6 |
|---|---|
Peso molecular |
826.8 g/mol |
Nombre IUPAC |
2-[9,9-bis(4-octoxyphenyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C53H72B2O6/c1-11-13-15-17-19-21-35-56-43-29-23-39(24-30-43)53(40-25-31-44(32-26-40)57-36-22-20-18-16-14-12-2)47-37-41(54-58-49(3,4)50(5,6)59-54)27-33-45(47)46-34-28-42(38-48(46)53)55-60-51(7,8)52(9,10)61-55/h23-34,37-38H,11-22,35-36H2,1-10H3 |
Clave InChI |
BKHXNRDXENFKBE-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(C5=CC=C(C=C5)OCCCCCCCC)C6=CC=C(C=C6)OCCCCCCCC)C=C(C=C4)B7OC(C(O7)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


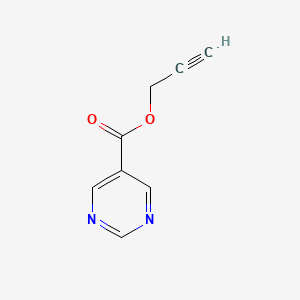
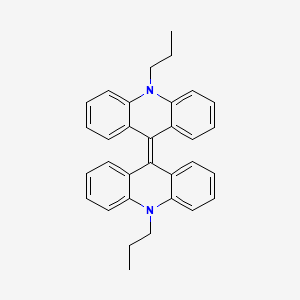
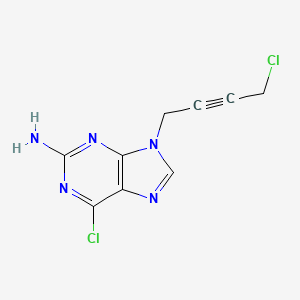
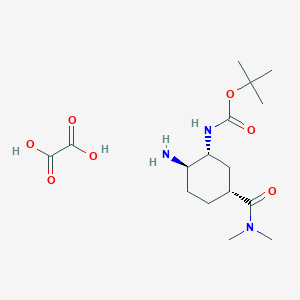

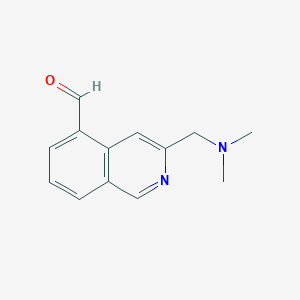

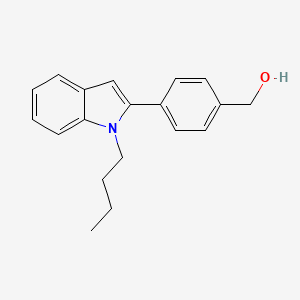
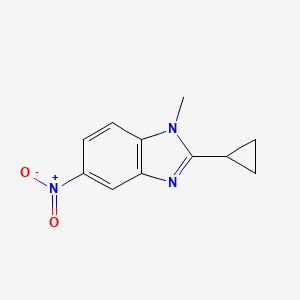
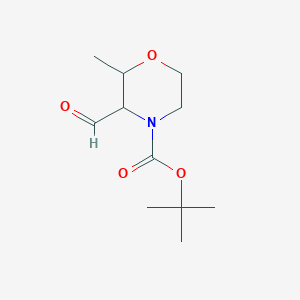
![1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine hydrochloride](/img/structure/B12929179.png)
![3-(4-Fluorophenoxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12929195.png)
